9H-fluoren-9-yl 4-chlorobutanoate
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Overview
Description
9H-fluoren-9-yl 4-chlorobutanoate is a chemical compound with the molecular formula C17H15ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a 4-chlorobutanoate ester group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-yl 4-chlorobutanoate typically involves the esterification of 9H-fluoren-9-yl methanol with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-yl 4-chlorobutanoate can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorobutanoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: 9H-fluoren-9-yl 4-hydroxybutanoate.
Substitution: Various substituted butanoate derivatives depending on the nucleophile used.
Scientific Research Applications
9H-fluoren-9-yl 4-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-yl 4-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be cleaved by esterases, releasing the active fluorene moiety and the corresponding acid. This process can be utilized in prodrug design, where the compound is converted into its active form in vivo.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-yl methanol: A precursor in the synthesis of 9H-fluoren-9-yl 4-chlorobutanoate.
9H-fluoren-9-yl acetate: Another ester derivative of fluorene.
9H-fluoren-9-yl 4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the 4-chlorobutanoate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
79817-31-5 |
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Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
9H-fluoren-9-yl 4-chlorobutanoate |
InChI |
InChI=1S/C17H15ClO2/c18-11-5-10-16(19)20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2 |
InChI Key |
NLDGSURTQMZMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)CCCCl |
Origin of Product |
United States |
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